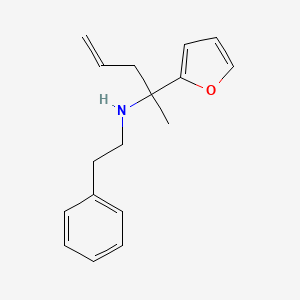

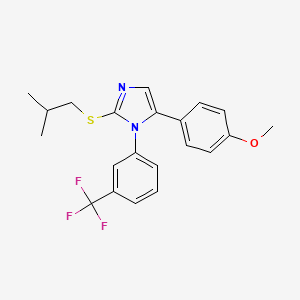

(1-Furan-2-yl-1-methyl-but-3-enyl)-phenethyl-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

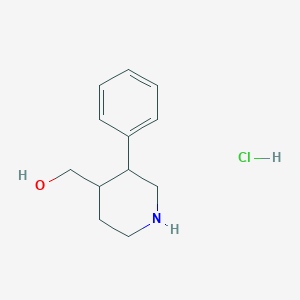

(1-Furan-2-yl-1-methyl-but-3-enyl)-phenethyl-amine, more commonly referred to as FMBA, is a synthetic compound that has been used for a variety of scientific research applications. FMBA is a member of the phenethylamine family, and is a structural analog of the neurotransmitter dopamine. It has been studied for its potential to act as a neuroprotective agent, as well as for its ability to modulate dopaminergic and serotonergic systems.

Scientific Research Applications

Novel Routes to Pyrroles and Related Compounds

- The synthesis of 1,2,4-trisubstituted pyrroles, starting from 2-(acylmethylene)propanediol diacetates that cyclize to furans, is a significant application. This method, when combined with primary amines under palladium catalysis, produces these pyrroles with moderate to good yields, indicating a valuable route for creating complex organic structures (Friedrich, Wächtler, & Meijere, 2002).

Reactions with Dienophiles

- The compound 3-Trimethylsilyloxy-1-(furan-3-yl)butadiene, a furan derivative, demonstrates interesting reactions with dienophiles. This includes the formation of spiro compounds and diazaspiro compounds, showing its potential in creating diverse organic molecules with complex structures (Mironov et al., 2016).

Catalytic Conversion to Furan-derived Amines

- Catalytic conversion of compounds to furan-derived amines, like 1-(furan-2-yl)-4-methylpentan-2-amine, using Ru/C catalysts, showcases an efficient method for producing amine intermediates from biomass. The high yield and recyclability of the catalyst highlight its potential for sustainable and cost-effective production (Jiang et al., 2020).

Organosilicon Synthesis of Isocyanates

- The synthesis of isocyanates from furan derivatives using silylation and phosgenation of N-silyl-substituted amines is another significant application. This process is vital for creating various organic compounds, including pharmaceuticals and polymers (Lebedev et al., 2006).

Enzymatic Polymerization for Sustainable Materials

- Furanic-aliphatic polyamides, derived from furan-2,5-dicarboxylic acid, are used as sustainable alternatives to polyphthalamides. They are synthesized through enzymatic polymerization and offer high-performance material properties, indicating their potential in the field of sustainable materials (Jiang et al., 2015).

Biological Activity of Furan Derivatives

- The synthesis of derivatives from furfuryl alcohol, including amines, has been studied for their biological activities. One such derivative showed potent cytotoxicity against cancer cell lines and bacteria, suggesting applications in medicinal chemistry (Phutdhawong et al., 2019).

Properties

IUPAC Name |

2-(furan-2-yl)-N-(2-phenylethyl)pent-4-en-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-3-12-17(2,16-10-7-14-19-16)18-13-11-15-8-5-4-6-9-15/h3-10,14,18H,1,11-13H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYXMFGUZDROSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=C)(C1=CC=CO1)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)cyclohexan-1-amine](/img/structure/B2486043.png)

![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B2486044.png)

![methyl 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carbonyl)benzoate](/img/structure/B2486049.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2486050.png)

![({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)(phenyl)acetic acid](/img/structure/B2486054.png)

![N-[1-(4-fluorophenyl)ethyl]-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2486060.png)